Methyl hydnocarpate

Description

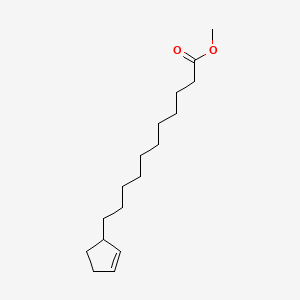

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 11-cyclopent-2-en-1-ylundecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-19-17(18)15-9-7-5-3-2-4-6-8-12-16-13-10-11-14-16/h10,13,16H,2-9,11-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZDVUQOJAOLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC1CCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317278 | |

| Record name | METHYL HYDNOCARPATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24828-56-6 | |

| Record name | METHYL HYDNOCARPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL HYDNOCARPATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Pathways in Cyclopentenyl Fatty Acid Biosynthesis

The biosynthesis of cyclopentenyl fatty acids, including the precursor to methyl hydnocarpate, involves a series of enzymatic reactions that are distinct from the pathways for straight-chain fatty acids. Research indicates that the process begins with a non-proteinogenic amino acid, cyclopentenylglycine. nih.gov This precursor is then converted to aleprolic acid, which serves as the starter molecule for the subsequent chain elongation steps. nih.gov

The conversion of cyclopentenylglycine to aleprolic acid is thought to occur through transamination and oxidative decarboxylation. nih.gov Following this initial conversion, the activated form of aleprolic acid is elongated by the addition of two-carbon units, a process analogous to the chain-lengthening systems of conventional fatty acids. nih.govaocs.org This elongation is catalyzed by a fatty acid synthase (FAS) complex. cirad.fragriculturejournals.cz In plants, this is typically a Type II FAS system located in the plastids, which consists of a multiprotein complex responsible for the sequential addition of two-carbon units. aocs.orgagriculturejournals.cz

Key enzymes involved in the general fatty acid synthesis pathway, which shares mechanisms with cyclopentenyl fatty acid elongation, include acetyl-CoA carboxylase (ACC), which provides the malonyl-CoA for chain extension, and various components of the FAS complex such as 3-ketoacyl-ACP synthases (KAS). aocs.orgcirad.frpeerj.com While the general machinery is shared, the specificity for the cyclic precursor, aleprolic acid, is a distinguishing feature of this pathway. nih.gov

Precursor Incorporation Studies in Biological Systems

Early investigations into the biosynthesis of cyclopentenyl fatty acids relied heavily on precursor incorporation studies using radiolabeled compounds in the seeds of Hydnocarpus anthelminthica. These studies provided foundational evidence for the proposed biosynthetic pathway.

When maturing seeds were supplied with cyclopentenyl[2-14C]glycine, the label was incorporated into the synthesized cyclopentenyl fatty acids, confirming its role as a precursor. nih.gov Similarly, feeding the seeds with [1-14C]aleprolic acid also resulted in the formation of labeled cyclopentenyl fatty acids, establishing it as an intermediate in the pathway. nih.gov These experiments demonstrated a clear biosynthetic sequence: cyclopentenylglycine is converted to aleprolic acid, which is then elongated to form the final cyclopentenyl fatty acids. nih.gov

Further studies using [1-14C]acetate showed that the chain-lengthening systems for both straight-chain and cyclic fatty acids were active in the seeds, indicating that the elongation machinery is not exclusive to cyclic fatty acids but can utilize acetate-derived C2 units. nih.gov These incorporation studies were crucial in elucidating the step-by-step formation of these unique fatty acids within the plant's biological system.

Table 1: Key Precursor Incorporation Studies

| Precursor Administered | Biological System | Key Finding | Citation |

|---|---|---|---|

| Cyclopentenyl[2-14C]glycine | Maturing seeds of H. anthelminthica | Labeled cyclopentenyl fatty acids were synthesized, confirming its precursor role. | nih.gov |

| [1-14C]Aleprolic acid | Maturing seeds of H. anthelminthica | Resulted in the formation of labeled cyclopentenyl fatty acids, identifying it as a key intermediate. | nih.gov |

Genetic and Molecular Regulation of Biosynthesis in Research Models

The advent of transcriptomics and genomics has provided deeper insights into the genetic regulation of fatty acid biosynthesis, including the specialized pathways for cyclopentenyl fatty acids. While research specifically on methyl hydnocarpate's genetic regulation is limited, studies on related plant models and species producing similar compounds offer valuable information.

Transcriptome analysis of Carpotroche brasiliensis, a known producer of chaulmoogra oil which contains hydnocarpic acid, has identified numerous genes involved in lipid metabolism. cirad.frresearchgate.netmdc-berlin.de These studies have revealed the expression of genes encoding key enzymes for fatty acid synthesis, such as those in the fatty acid synthase (FAS) complex, in the seeds where cyclopentenyl fatty acids accumulate. cirad.frmdc-berlin.de For instance, genes for malonyl-CoA:ACP-S-malonyltransferase (FabD) and enoyl-ACP reductase (FabV and FabK) show higher expression in immature seeds and fruits, which aligns with the period of active oil biosynthesis. mdc-berlin.de

Furthermore, research in model plants like Arabidopsis thaliana and other oilseed crops has identified key transcription factors that act as master regulators of fatty acid synthesis. peerj.commdpi.com These include WRINKLED1 (WRI1), FUSCA3 (FUS3), LEAFY COTYLEDON1 (LEC1), and ABSCISIC ACID INSENSITIVE3 (ABI3). peerj.commdpi.com These transcription factors are thought to control the expression of a suite of genes involved in glycolysis and fatty acid biosynthesis. peerj.com While their specific role in regulating the unique aspects of cyclopentenyl fatty acid biosynthesis is still an area for further investigation, their homologous genes have been identified in species that produce these compounds, suggesting a conserved regulatory framework. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydnocarpic acid |

| Chaulmoogric acid |

| Gorlic acid |

| Aleprolic acid |

| Cyclopentenylglycine |

| Acetyl-CoA |

| Malonyl-CoA |

| Palmitic acid |

| Palmitoleic acid |

| Stearic acid |

| Oleic acid |

| Linoleic acid |

| α-Linolenic acid |

| Octanoic acid |

| n-Tetradecane |

| 10,13-Eicosadienoic acid |

| Caffeic acid |

| Gallic acid |

| Methyl gorlate |

| Methyl chaulmoograte |

| Methyl hexadecanoate |

Synthetic Methodologies and Strategies

Total Synthesis Approaches to Methyl Hydnocarpate

The total synthesis of this compound, which would involve constructing the molecule from simple, acyclic precursors, is not extensively documented in the available literature. Research has predominantly favored semi-synthetic methods due to the relative abundance of its natural precursors, hydnocarpic acid and chaulmoogric acid, in oils from plants of the Flacourtiaceae family.

However, strategies developed for related molecules indicate potential pathways for a total synthesis. A plausible approach would involve the construction of the key cyclopentenyl ring structure followed by the attachment of the undecanoic acid side chain. Research into the synthesis of enantiomerically pure cyclopentene (B43876) carboxylic acid derivatives, for instance, has utilized methods like palladium-catalyzed allylic alkylations to establish the correct stereochemistry, a strategy that could be adapted for this compound's chiral center. acs.org

Semi-synthetic Transformations from Natural Precursors

The most established method for producing this compound is through the semi-synthesis from natural chaulmoogra oil. dss.go.th This process leverages the high concentration of constituent fatty acids, including hydnocarpic acid, within the oil.

The typical semi-synthetic procedure involves two main steps:

Hydrolysis (Saponification) : The raw chaulmoogra oil is treated with an alkali, such as alcoholic potassium hydroxide (B78521) (KOH), and heated under reflux. This breaks the triglyceride ester bonds, yielding a mixture of glycerol (B35011) and the potassium salts of the fatty acids. The mixture is then neutralized with a strong acid, like hydrochloric acid (HCl), to liberate the free fatty acids. dss.go.th

Esterification : The resulting mixture of chaulmoogra fatty acids is then esterified. A common method involves refluxing the acids in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). dss.go.tharchive.org This reaction converts the carboxylic acids into their corresponding methyl esters.

The crude product is a mixture of methyl esters, primarily this compound, methyl chaulmoograte, and methyl gorlate. Pure this compound is then isolated from this mixture through fractional distillation under vacuum. dss.go.th

| Step | Reagents | Process | Product | Reported Yield |

|---|---|---|---|---|

| Hydrolysis | Chaulmoogra Oil, 5% Alcoholic KOH, 10% HCl | Reflux for 3 hours, followed by neutralization. | Chaulmoogra Fatty Acids | 92% |

| Esterification | Chaulmoogra Fatty Acids, Methanol, Conc. H₂SO₄ | Reflux for 4 hours. | Crude Methyl Esters | 97% |

| Purification | Crude Methyl Esters | Fractional distillation at 144–146°C (1 mm vacuum). | Pure this compound | 88% (from crude ester) |

Data sourced from Malkar et al., 2000. dss.go.th

Development of Novel Synthetic Routes and Catalytic Systems

While semi-synthesis is prevalent, research into novel synthetic routes and catalytic systems aims to improve efficiency, selectivity, and versatility. This includes transformations of the this compound molecule itself and the development of catalysts for producing its key structural elements.

One area of research involves using this compound as a starting material for creating more complex molecules. For example, (R)-Methyl hydnocarpate can be brominated to produce threo-2,3-dibromocyclopentane-1-methyl undecanoate. dss.go.thresearchgate.net Subsequent dehydrobromination of this derivative using alcoholic KOH yields a cyclopentadiene (B3395910) intermediate, which can undergo Diels-Alder reactions to form novel dimer and oligomer fatty acids. researchgate.netresearchgate.net This demonstrates a strategy for leveraging the natural product's unique cyclopentene structure.

The development of new catalysts is also crucial. For instance, research on the hydrodeoxygenation of cellulose-derived 3-methylcyclopent-2-enone to methylcyclopentadiene (B1197316) (MCPD) has utilized a MoO₃/ZnO catalyst. nih.gov The catalyst's ability to selectively act on the C=O bond in the presence of a C=C bond is significant. nih.gov Such discoveries in catalytic chemistry for forming and modifying cyclopentene rings could pave the way for novel total or semi-synthetic routes to this compound.

Stereoselective Synthesis Research

The natural form of hydnocarpic acid is the (R)-enantiomer, making the stereoselective synthesis of (R)-methyl hydnocarpate a key research objective for any non-natural pathway.

From Natural Precursors : Semi-synthesis from chaulmoogra oil conveniently bypasses the challenge of stereoselectivity, as the starting material, (R)-hydnocarpic acid, already possesses the desired chirality. dss.go.th

Stereochemical Transformations : Research on the derivatives of this compound has carefully characterized the stereochemical outcomes of reactions. The bromination of (R)-methyl hydnocarpate is known to generate two new chiral centers, resulting in two diastereoisomers: threo-2(R),3(R)-dibromocyclopentane-1(R)-methyl undecanoate and threo-2(S),3(S)-dibromocyclopentane-(R)-1-methyl undecanoate. dss.go.th The characterization of these stereoisomers is critical for understanding and controlling subsequent reactions.

Asymmetric Catalysis : For a de novo synthesis, asymmetric catalysis would be essential. Research on the synthesis of related cyclopentenyl fatty acids provides a template. For example, the enantioselective palladium-catalyzed allylic alkylation has been successfully used to synthesize enantiomerically pure (−)-chaulmoogric acid. acs.org This type of catalytic strategy, which creates a chiral center with high enantiomeric excess, represents the most promising approach for a future stereoselective total synthesis of (R)-methyl hydnocarpate.

Biological Activities

Antibacterial Effects

The antibacterial properties of chaulmoogra oil and its derivatives, including methyl hydnocarpate, have been a central theme of research since their initial application against leprosy. The activity is primarily attributed to the constituent cyclopentenyl fatty acids. ijacskros.com The cyclopentenyl ring is considered crucial for the growth-inhibiting power against mycobacteria. ilsl.bracs.org

Recent studies have evaluated formulations containing this compound against various pathogenic bacteria. A nanohydrogel incorporating Hydnocarpus wightiana oil, which contains this compound, demonstrated notable antibacterial activity. nih.gov

Interactive Data Table: Minimum Inhibitory Concentration (MIC) of a this compound-Containing Nanohydrogel nih.gov

| Pathogenic Bacteria | Minimum Inhibitory Concentration (μl/mL) |

| Escherichia coli | 0.78 - 1.56 |

| Staphylococcus aureus | 0.78 - 1.56 |

Note: The data represents the activity of a nanohydrogel formulation containing a complex oil, not pure this compound.

Other Potential Biological Roles

Beyond its well-documented antibacterial effects, research into the components of Hydnocarpus oil suggests other potential biological activities. The extracts and compounds isolated from plants of the Hydnocarpus genus have shown a wide spectrum of pharmacological properties, including anti-inflammatory and antioxidant activities. ijacskros.com Hydnocarpin (B1239555), a flavonolignan also found in these plants, has been reported to have potential anticancer activity. ijacskros.com While direct studies on the anticancer properties of pure this compound are limited, the broader family of compounds from its natural source is being investigated. For instance, extracts from related plants are evaluated for activity against various cancer cell lines. ku.ac.ke Additionally, some studies have noted antifungal properties associated with this compound.

Advanced Analytical Research Methodologies

Chromatographic Techniques for Separation and Quantification in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental analytical technique for the identification and quantification of methyl hydnocarpate, particularly within complex mixtures of fatty acid methyl esters (FAMEs) derived from natural sources like chaulmoogra oil. dss.go.th In research settings, GC-MS analysis allows for the separation of individual FAMEs based on their volatility and interaction with the GC column, followed by detection and structural characterization by mass spectrometry. gcms.czacademicjournals.org

GC-MS is frequently applied in the chemotaxonomic analysis of plants in the Achariaceae family, which are known for producing cyclopentenyl fatty acids. The relative abundance of this compound, methyl chaulmoograte, and methyl gorlate, as determined by GC analysis, can be a distinguishing characteristic between different species. dss.go.th

Table 1: Illustrative GC-MS Parameters for FAME Analysis

| Parameter | Value/Description |

| Column | Capillary column (e.g., DB-WAX, polyethylene (B3416737) glycol) gcms.czcustoms.go.jp |

| Injector Temperature | 240°C academicjournals.org |

| Oven Program | Temperature ramp, e.g., 50°C to 220°C academicjournals.org |

| Carrier Gas | Helium or Hydrogen ilsl.br |

| Ionization Mode | Electron Ionization (EI) |

| MS Scan Range | e.g., 85 to 380 m/z academicjournals.org |

| Identification | Comparison with standard mass spectra (e.g., NIST library) academicjournals.org |

This table presents typical parameters and is not specific to a single published study.

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, offers superior separation efficiency compared to packed columns, which is essential for resolving the complex fatty acid profiles found in natural oils. gcms.czdavidcwhite.org This enhanced resolution is critical for the accurate compositional analysis of oils containing this compound, allowing for its separation from other closely related cyclopentenyl fatty acids and their isomers. davidcwhite.org The use of polar stationary phases, such as those with polyethylene glycol (Carbowax-type), is common for the analysis of both saturated and unsaturated FAMEs. gcms.cz The high efficiency of HRGC enables the precise quantification of this compound, which is vital for studies in chemotaxonomy and for understanding the biosynthesis of these fatty acids. davidcwhite.orgnih.gov

A more powerful approach for separating unsaturated fatty acids is Silver Ion HPLC (Ag+-HPLC). This technique employs a stationary phase where silver ions are incorporated, which form reversible polar complexes with the π-electrons of the double bonds. aocs.orgupce.cz The strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds, allowing for the separation of fatty acid esters with a high degree of selectivity. upce.czaocs.org This method is particularly effective for isolating this compound from other unsaturated fatty acids present in chaulmoogra oil, enabling its purification for further structural and biological investigations. aocs.orgwordpress.com The mobile phase composition, often consisting of solvents like hexane (B92381) or dichloromethane (B109758) with polar modifiers such as acetonitrile (B52724) or methanol (B129727), is crucial for optimizing the separation. upce.cz

Thin-Layer Chromatography (TLC) is a valuable tool for the rapid screening and preparative separation of this compound. dss.go.th A particularly effective variation is argentation TLC, where the silica (B1680970) gel plate is impregnated with silver nitrate. aocs.orgresearchgate.net In this method, the separation is based on the degree of unsaturation of the fatty acid methyl esters. Saturated FAMEs have the highest mobility, while unsaturated ones, like this compound, are retained more strongly due to the interaction of their double bonds with the silver ions. aocs.orgresearchgate.net

Researchers have used argentation TLC with mobile phases such as hexane and diethyl ether to separate the components of chaulmoogra oil. researchgate.net For instance, in a system of hexane:ethyl acetate (B1210297) (8:1, v/v), hydnocarpic acid (the free acid form) showed a retention factor (Rf) of 0.45. explorationpub.com The separated compounds can be visualized, for example, by spraying with a reagent and heating. explorationpub.com The bands corresponding to the desired compound can then be scraped from the plate and the compound eluted for further analysis. dss.go.th

High-Performance Liquid Chromatography (HPLC) and Silver Ion HPLC

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. dss.go.thresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to the various types of protons. Key expected signals would include those for the olefinic protons of the cyclopentenyl ring, the protons on the carbon atoms of the ring, the aliphatic protons of the long undecanoate side chain, and the characteristic singlet for the methyl ester group (OCH₃). The chemical shifts and coupling constants of these protons provide information on the connectivity and stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. This includes the carbonyl carbon of the ester, the two olefinic carbons of the cyclopentenyl ring, the carbon of the methoxy (B1213986) group, and the various carbons of the cyclopentenyl ring and the aliphatic side chain. The chemical shifts are indicative of the type of carbon atom and its local electronic environment.

While specific, fully assigned NMR data for pure this compound is not extensively published in easily accessible literature, data for related compounds and general chemical shift ranges for functional groups are well-established. sigmaaldrich.comresearchgate.netrsc.orgrsc.orgcarlroth.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Olefinic CH (Cyclopentenyl) | ~5.0 - 6.0 | ~120 - 140 |

| Ester OCH₃ | ~3.6 - 3.7 | ~50 - 55 |

| Ester C=O | - | ~170 - 175 |

| Aliphatic CH, CH₂ (Chain & Ring) | ~1.2 - 2.5 | ~20 - 40 |

These are approximate ranges based on general NMR principles and data for similar fatty acid methyl esters.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgupi.eduuci.edu The resulting spectrum provides a molecular "fingerprint," where specific peaks correspond to the vibrational frequencies of different chemical bonds. upi.eduuci.edu

In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. Key peaks include those corresponding to the C-H stretching of the alkane chain, the C=O stretching of the ester group, and the C=C stretching of the cyclopentenyl ring. The presence of a methyl ester is specifically indicated by particular vibrations. dss.go.themerald.com The analysis of these spectral features allows for a detailed understanding of the molecule's functional group composition.

A representative FT-IR analysis of this compound would show the following characteristic peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2925 | C-H | Alkane symmetric stretching |

| ~2854 | C-H | Alkane asymmetric stretching |

| ~1743 | C=O | Ester carbonyl stretching |

| ~1640 | C=C | Cyclopentenyl ring stretching |

| ~1460 | C-H | Methylene bending |

| ~1375 | C-H | Methyl bending |

| ~1170 | C-O | Ester stretching |

Mass Spectrometry (MS) Techniques (e.g., Direct Exposure Probe-Mass Spectroscopy)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns. researchgate.net For less volatile compounds like this compound, specialized introduction techniques are often employed.

Direct Exposure Probe-Mass Spectrometry (DEP-MS) is a variant of direct insertion probe-mass spectrometry (DIP-MS) where the sample is placed on a probe that is inserted directly into the ion source of the mass spectrometer. speciation.netchromatographyonline.comietltd.com This method is particularly useful for analyzing thermally labile or non-volatile compounds without the need for chromatographic separation. ietltd.com In the case of this compound, DEP-MS allows for its direct vaporization and ionization, providing crucial structural information. dss.go.thresearchgate.net

The electron-impact mass spectrum of this compound exhibits a significant base peak at m/z = 67, which is attributed to the cyclopentene (B43876) ring itself. wordpress.com Another important fragment is observed at m/z = 82. Cleavage beta to the cyclopentene ring results in a notable fragment at m/z = 185. wordpress.com These characteristic fragmentation patterns are key to confirming the structure of this compound.

| m/z | Fragment |

| 266 | [M]+ (Molecular Ion) |

| 185 | [M-C6H9O2]+ |

| 82 | [C6H10]+ |

| 67 | [C5H7]+ (Base Peak) |

Advanced Methods for Purity Assessment and Stereochemical Assignment

Ensuring the purity and correct stereochemical configuration of this compound is critical for its application in research and potential therapeutic uses.

Purity assessment is often achieved through high-resolution gas chromatography (HRGC) coupled with mass spectrometry (HRGC-MS). scielo.br This combination allows for the separation of this compound from other fatty acid esters present in natural sources like chaulmoogra oil and provides confident identification based on retention time and mass spectral data. dss.go.thscielo.br For instance, analysis of methylated fatty acids from Carpotroche brasiliensis oil identified this compound as the major component (40.5%). scielo.br

The stereochemical assignment of this compound, which possesses a chiral center at the point of attachment of the side chain to the cyclopentenyl ring, requires advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a primary tool for this purpose. dss.go.th In a study involving the synthesis of dimer and oligomers from (R)-Methyl hydnocarpate, the stereochemistry of the starting material and the resulting products was extensively characterized using 1H and 13C NMR. dss.go.th The bromination of (R)-methyl hydnocarpate, for example, led to the formation of two diastereoisomers, which were distinguished and characterized by their unique NMR spectral data. dss.go.th

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Investigation of Molecular Interactions and Target Identification in Biological Systems

Research into methyl hydnocarpate's mechanism of action has centered on its interactions within bacterial systems, primarily Mycobacterium leprae and related model organisms like M. smegmatis. The defining structural feature of this compound is its terminal cyclopentenyl ring, a feature absent in common mammalian fatty acids. This unique moiety is considered the primary determinant of its selective toxicity.

Investigations have revealed that the molecule's lipophilic nature facilitates its incorporation into the complex, lipid-rich cell wall of mycobacteria. The mycobacterial cell envelope is a formidable barrier, and the ability of this compound to partition into this layer is a critical first step in its activity. Once integrated, the cyclopentenyl group is believed to disrupt the highly ordered architecture of the mycolic acid layer, compromising the membrane's fluidity and integrity.

Target identification studies have pointed towards interference with essential metabolic processes unique to bacteria. Early hypotheses suggested that this compound acts as an antagonist or antimetabolite. Specifically, its structure was proposed to interfere with the processing or transport of essential nutrients or cofactors required for bacterial survival. The primary targets are not surface receptors in the traditional sense but rather intracellular enzymes and metabolic components critical for cell wall synthesis and bacterial replication.

Cellular Pathway Modulation Research

The interactions of this compound at the molecular level translate into significant modulation of key cellular pathways. The most prominently studied pathway is fatty acid biosynthesis. Mycobacteria possess both a type I fatty acid synthase (FAS-I) for de novo synthesis of fatty acids and a type II system (FAS-II) for the extension of these fatty acids into the very-long-chain mycolic acids.

Research indicates that this compound and its parent acid, hydnocarpic acid, disrupt the delicate balance of fatty acid metabolism. By acting as a fraudulent substrate or an allosteric inhibitor of enzymes within the FAS-II pathway, the compound can lead to the production of aberrant lipid components. This incorporation of a cyclopentenyl-containing fatty acid into the cell wall synthesis machinery results in a structurally weakened envelope, increasing its permeability and making the bacterium vulnerable to osmotic stress and host immune responses.

Furthermore, studies have explored the compound's effect on biotin-dependent pathways. Biotin (B1667282) is a vital coenzyme for carboxylase enzymes, including acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid synthesis. One hypothesis posits that the cyclopentenyl fatty acids act as competitive inhibitors for biotin-utilizing enzymes, effectively starving the cell of the building blocks needed for lipid synthesis and other essential metabolic functions. This dual interference—disrupting both fatty acid elongation and the supply of precursors—presents a potent multi-pronged attack on mycobacterial viability.

Enzyme Inhibition and Receptor Binding Studies

Direct enzymatic assays have been employed to pinpoint the specific molecular targets of this compound. These studies have provided compelling evidence for its role as an enzyme inhibitor rather than a broad, non-specific membrane disruptor. The focus has been on enzymes that are either unique to mycobacteria or essential for their survival.

Key findings from these studies suggest that the cyclopentenyl ring is crucial for binding to the active or allosteric sites of target enzymes. While a classical receptor-ligand interaction has not been identified, the specific binding to enzymatic proteins serves an analogous function. The table below summarizes the primary enzymatic targets investigated in relation to this compound and its parent acid.

| Enzyme/Target System | Proposed Mechanism of Interaction | Resultant Biological Effect |

|---|---|---|

| Fatty Acid Synthase II (FAS-II) Complex | The cyclopentenyl ring acts as a non-standard substrate, leading to non-productive binding or chain termination during mycolic acid precursor elongation. | Inhibition of mycolic acid synthesis, leading to a defective cell wall. |

| Biotin-Dependent Carboxylases (e.g., Acetyl-CoA Carboxylase) | Competitive inhibition, where the cyclopentenyl structure mimics a substrate or cofactor, blocking biotin's function. | Depletion of malonyl-CoA, a critical building block for fatty acid synthesis. |

| Biotin Protein Ligase (BirA) | Potential inhibition of the enzyme responsible for attaching biotin to its target carboxylases, preventing their activation. | Systemic failure of all biotin-dependent metabolic pathways. |

| Bacterial Dihydropteroate Synthase (DHPS) | Some studies explored potential off-target effects, suggesting weak inhibition of folate synthesis pathways, though this is not considered its primary mechanism. | Minor contribution to overall growth inhibition. |

Gene Expression and Proteomic Profiling in Research Models

To obtain a systems-level understanding of this compound's effects, researchers have utilized transcriptomic (gene expression) and proteomic profiling. These techniques measure the global changes in mRNA and protein levels within a bacterial cell upon exposure to the compound.

In research models such as M. smegmatis, treatment with this compound induces a distinct transcriptional signature. Gene expression analyses have consistently shown the upregulation of genes associated with cell stress responses, including those encoding heat shock proteins (e.g., DnaK, GroEL) and chaperones. This indicates that the cell is actively trying to repair the protein and membrane damage caused by the compound.

Conversely, significant downregulation is often observed in genes directly involved in lipid metabolism and cell wall biosynthesis. This may reflect a feedback inhibition mechanism or the cell's attempt to conserve resources under duress. Proteomic studies, using techniques like 2D-gel electrophoresis and mass spectrometry, have corroborated these findings at the protein level, confirming a reduction in the abundance of key FAS-II enzymes and an increase in stress-related proteins. These global profiling studies provide a holistic view of the cellular chaos induced by this compound, validating the pathway-specific effects identified in other experiments.

Stereochemical Influence on Biological Activities

The hydnocarpic acid molecule contains a chiral center at the C1 position of the cyclopentenyl ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (+)-hydnocarpic acid and (-)-hydnocarpic acid. The naturally occurring form, from which this compound is derived, is the dextrorotatory (+)-enantiomer.

SAR studies have definitively shown that the biological activity is stereospecific. The antimycobacterial potency of the natural (+)-enantiomer is significantly greater than that of the synthetic (-)-enantiomer or the racemic mixture (a 50:50 mix of both). This stereoselectivity is powerful evidence that this compound's activity stems from a specific, three-dimensional interaction with a chiral biological target, such as the active site of an enzyme. A non-specific mechanism, like general membrane disruption, would not be expected to exhibit such a strong preference for one stereoisomer over another.

The superior fit of the (+)-enantiomer into the binding pocket of its target enzyme(s) leads to more effective inhibition and, consequently, a more potent bactericidal or bacteriostatic effect.

| Stereoisomer of Parent Acid | Relative Antimycobacterial Potency (Illustrative MIC*) | Key Observation |

|---|---|---|

| (+)-Hydnocarpic Acid (Natural) | Low (e.g., 10 µg/mL) | Exhibits the highest level of biological activity, indicating a specific fit with the biological target. |

| (-)-Hydnocarpic Acid (Unnatural) | High (e.g., >100 µg/mL) | Shows significantly reduced or negligible activity, demonstrating stereochemical dependence. |

| (±)-Hydnocarpic Acid (Racemic) | Intermediate (e.g., 20 µg/mL) | Activity is approximately half that of the pure (+) enantiomer, as only 50% of the compound is the active form. |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative to demonstrate relative potency.

Pharmacological Potential in Preclinical Research Models

Anti-inflammatory Mechanistic Investigations in In Vitro and Animal Models

Methyl hydnocarpate is a primary constituent of oils that have demonstrated notable anti-inflammatory properties in preclinical research. researchgate.netscielo.br An acid fraction derived from the seeds of Carpotroche brasiliensis, containing this compound as the major component (40.5%), has been shown to produce significant, dose-dependent anti-inflammatory effects when administered orally in a carrageenan-induced rat paw edema model. researchgate.netscielo.br This model is a standard for investigating acute inflammation. The administration of the acid fraction resulted in a 30-40% inhibition of edema and also suppressed the associated hyperalgesia, indicating a modulation of inflammatory pain pathways. researchgate.net

While the precise molecular targets are still under investigation, the reduction in both swelling (edema) and pain sensitivity (hyperalgesia) suggests that the compound may interfere with the local release or action of inflammatory mediators. researchgate.net The inflammatory process involves a cascade of mediators, including cytokines, prostaglandins, and reactive oxygen species, which are modulated by key signaling pathways like NF-κB and MAPKs. frontiersin.orgnih.govthermofisher.com The activity observed in the acid fraction containing this compound points toward a potential role in down-regulating these pro-inflammatory pathways. researchgate.net

| Model | Test Substance | Key Findings | Reference |

|---|---|---|---|

| Carrageenan-induced rat paw edema | Acid fraction of Carpotroche brasiliensis seeds (40.5% this compound) | Inhibited edema by 30-40% and suppressed associated hyperalgesia. | researchgate.net |

| In vitro nitric oxide (NO) release | Extract of Bursera microphylla (contains related anti-inflammatory lignans) | Inhibited NO release by 36% at 6.25 μg/mL. | mdpi.com |

The antinociceptive (pain-relieving) properties of the acid fraction rich in this compound have been evaluated in established rodent models of pain. researchgate.netscielo.br In the acetic acid-induced writhing test in mice, a model for visceral inflammatory pain, oral administration of the fraction led to a significant and dose-dependent reduction in abdominal constrictions. scielo.br Specifically, it achieved 56.9% inhibition at a dose of 200 mg/kg. scielo.br

| Nociceptive Model | Test Substance | Dose (Oral) | % Inhibition | Inferred Mechanism | Reference |

|---|---|---|---|---|---|

| Acetic Acid-Induced Writhing | Acid fraction of C. brasiliensis | 200 mg/kg | 56.9% | Peripheral antinociceptive effect | scielo.br |

| Formalin Test | Acid fraction of C. brasiliensis | 200 mg/kg | 0% (Phase 1) | Peripheral anti-inflammatory action | scielo.br |

| 55.3% (Phase 2) |

Modulation of Inflammatory Mediators and Pathways

Antimicrobial Research: Investigations into Bacterial and Fungal Pathogen Inhibition Mechanisms

This compound is a key fatty acid ester found in Hydnocarpus wightiana (chaulmoogra) oil, which has been investigated for its antimicrobial properties. researchgate.net Research on nanohydrogel formulations containing this oil has demonstrated significant antibacterial activity. researchgate.net These formulations were effective against pathogenic bacteria, showing minimal inhibitory concentrations (MIC) ranging from 0.78 to 1.56 μl/mL. researchgate.net

Studies have shown a notable killing rate for both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net While the precise molecular mechanism of this compound is not fully elucidated, the activity of the oil suggests an interaction with bacterial cell structures. The hydrophobic nature of fatty acid esters like this compound may facilitate disruption of the bacterial cell membrane, a common mechanism for antimicrobial lipids. researchgate.netnih.gov This disruption can lead to increased membrane permeability and subsequent cell death. The development of nanoformulations may enhance the delivery and efficacy of these hydrophobic compounds against bacterial targets. researchgate.net

The ability of pathogenic fungi to form biofilms is a significant factor in their resistance to treatment. mdpi.comnih.gov this compound, as a component of Hydnocarpus wightiana oil, has been implicated in antifungal and antibiofilm activity. researchgate.net A nanohydrogel formulated with this oil demonstrated potent inhibition of biofilm formation, with activity ranging from 70.29% to 83.62% against pathogenic fungi. researchgate.net The minimal fungicidal concentrations were observed to be between 0.78 and 1.56 μl/mL. researchgate.net

The mechanism of biofilm inhibition is often complex, involving the prevention of initial microbial adhesion to surfaces, disruption of cell-to-cell communication (quorum sensing), or interference with the production of the extracellular polymeric matrix (EPM) that protects the fungal colony. mdpi.combiointerfaceresearch.com The hydrophilic and negatively charged surface provided by some polymeric coatings has been shown to reduce Candida albicans binding, a key step in biofilm formation. biointerfaceresearch.com The efficacy of the nanohydrogel containing this compound against biofilms suggests it may act by disrupting the integrity of the biofilm structure or inhibiting the initial attachment of fungal cells. researchgate.net

Historically, oils containing this compound and other cyclopentenyl fatty acids, such as chaulmoogra oil, were used in the treatment of leprosy, a disease caused by Mycobacterium leprae. researchgate.net This historical use has spurred modern research into their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. An acid fraction from Carpotroche brasiliensis seeds, with this compound as its main component, was tested in an arthritis model induced by heat-killed M. tuberculosis, highlighting its relevance in mycobacterial-related inflammation. researchgate.net

The cell wall of mycobacteria is rich in mycolic acids, which are crucial for their survival and pathogenicity. plos.org Several antitubercular drugs function by inhibiting the synthesis of these mycolic acids. plos.org For instance, thiacetazone (B1682801) is known to inhibit methyltransferases involved in mycolic acid modification. plos.org While the exact mechanism for this compound is not definitively established, its structural similarity to fatty acids suggests a potential interference with mycobacterial lipid metabolism or cell wall synthesis. researchgate.netplos.org Research has shown that compounds like 7-methyljuglone (B1678795) exhibit potent activity against both drug-susceptible and multi-drug-resistant Mtb strains, and their encapsulation in nanoparticles is being explored to improve delivery and reduce cytotoxicity. nih.govmdpi.comresearchgate.net This approach of targeting Mtb within host cells like macrophages is a key strategy in developing new antitubercular therapies. nih.govmdpi.com

Antifungal Mechanisms and Biofilm Inhibition Research

Hypolipidemic and Antidiabetic Mechanistic Studies

Preclinical investigations suggest that compounds from the Hydnocarpus genus possess notable hypolipidemic and antidiabetic properties. mdpi.com While direct studies on this compound are limited, research on related compounds and extracts from Hydnocarpus wightiana provides insight into potential mechanisms.

Flavanolignans isolated from H. wightiana seeds, such as hydnocarpin (B1239555) and isohydnocarpin, have demonstrated potent hypolipidemic activity in murine models, effectively lowering both serum cholesterol and triglyceride levels. frontiersin.org The mechanisms underlying these effects are thought to involve the modulation of lipid metabolism and synthesis. mdpi.com

In the context of diabetes, the oil of H. wightiana has been shown to exhibit α-glucosidase inhibitory activity, a mechanism that can help control postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. ajol.info Furthermore, extracts from the plant have been associated with the protection and potential regeneration of pancreatic β-cells in streptozotocin-induced diabetic rat models, which could enhance insulin (B600854) secretion and improve glucose homeostasis. mdpi.comresearchgate.net The antidiabetic actions of related natural compounds have been linked to the upregulation of the insulin-like growth factor 1 (IGF-1) gene and improvements in insulin signaling pathways, including the enhancement of insulin receptor (IR), insulin-receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K) expression. nih.govnih.govgoogle.com These findings in related extracts suggest plausible, yet unconfirmed, pathways for this compound's potential role in managing diabetes and dyslipidemia. nih.govmdpi.com

Table 1: Investigated Antidiabetic and Hypolipidemic Activities of Hydnocarpus Extracts and Related Compounds

Preclinical Anticancer and Cytotoxicity Research in Cellular Models

The evaluation of extracts from various plants in preclinical models has shown antiproliferative activity against numerous cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and leukemia (K-562) cells. nih.govmdpi.comjax.orgbiolifesas.orgnih.gov

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The primary mechanism by which many natural anticancer compounds exert their effect is through the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. nih.gov Research into various natural products demonstrates that these effects are often mediated through complex signaling pathways.

One key mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govfrontiersin.org This can be triggered by an increase in reactive oxygen species (ROS), leading to mitochondrial damage, the release of cytochrome c, and the activation of a cascade of caspases (such as caspase-3 and -9), which are enzymes that execute the apoptotic process. mdpi.comfrontiersin.orgnih.gov The regulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process. mdpi.commdpi.com Studies on other compounds have shown that they can induce DNA damage and cause cell cycle arrest, preventing cancer cells from dividing and proliferating. biolifesas.org

Antioxidant Activity and Oxidative Stress Modulation Research

Extracts from Hydnocarpus wightiana have been reported to possess antioxidant properties. ajol.info Specifically, the leaf extract has shown an ability to scavenge free radicals in studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. frontiersin.org Antioxidant activity is critical for cellular health, as it counteracts oxidative stress caused by an imbalance between the production of ROS and the body's ability to neutralize them. nih.govnih.gov

The mechanisms behind the antioxidant effects of plant extracts often involve the direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems. nih.gov This can include increasing the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX). nih.gov While direct studies on this compound are not extensively documented, its presence in antioxidant-rich plant extracts suggests it may play a role in modulating oxidative stress. mdpi.comnih.gov

Other Investigational Preclinical Pharmacological Activities

Beyond the aforementioned areas, preclinical research has pointed towards other potential therapeutic applications for this compound and related compounds, most notably in the realm of inflammation.

A study focusing on an acid fraction derived from the seeds of Carpotroche brasiliensis, where this compound was the major component (40.5%), demonstrated significant anti-inflammatory and peripheral antinociceptive (pain-reducing) activities. nih.govmdpi.com In a carrageenan-induced rat paw edema model, this fraction showed dose-dependent inhibition of inflammation. mdpi.com The proposed anti-inflammatory mechanism involves the inhibition of inflammatory mediators. mdpi.comfrontiersin.orgajol.infonih.gov For instance, research on related compounds suggests a potential to down-regulate pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and inhibit enzymes such as cyclooxygenase-2 (COX-2), which are key in the inflammatory cascade. nih.gov

Table 2: Anti-Inflammatory Activity of C. brasiliensis Acid Fraction (40.5% this compound)

Biotechnological Applications and Production Research

Microbial Production and Biotransformation Approaches

The production of complex fatty acids and their derivatives through microbial systems is a growing field of biotechnology. While direct microbial fermentation to produce methyl hydnocarpate from simple carbon sources has not been extensively documented in publicly available research, the principles of microbial biotransformation offer a viable pathway. Biotransformation uses microorganisms or their enzymes to convert a substrate into a structurally related product.

Research into related fatty acids demonstrates the potential of this approach. For instance, studies have shown the successful biotransformation of linoleic acid into valuable hydroxy fatty acids using microbial processes. researchgate.net In one study, Yarriowia lipolytica was used for the bioconversion of 10-hydroxy-12-octadecanoic acid. researchgate.net Another area of research involves engineering microbial hosts like Escherichia coli to produce specific methylated compounds. nih.gov For example, a recombinant E. coli strain was engineered to produce O-methylated flavonoids from methylated phenylpropanoic acids, demonstrating the feasibility of using microbial platforms for methylation processes. nih.gov These engineered microbes express enzymes like 4-coumarate:coenzyme A ligase (4CL) and chalcone (B49325) synthase (CHS) to create novel biosynthetic pathways. nih.gov

Biotransformation can also be used to create derivatives of existing fatty acids. (R)-Methyl hydnocarpate, for example, has been chemically modified through bromination and subsequent dehydrobromination to create dimer and oligomer fatty acids, a process that could potentially be mimicked or assisted by microbial enzyme systems. researchgate.net The use of microorganisms to produce volatile organic compounds (VOCs) as biocontrol agents is another established application of microbial production that could be adapted for producing specific fatty acid esters. nih.gov

Although specific examples for this compound are limited, these analogous studies provide a framework for future research. A potential strategy could involve supplying a precursor fatty acid to a microbial culture capable of performing the necessary methylation and other modifications to yield this compound.

Table 1: Examples of Microbial Biotransformation of Fatty Acids and Related Compounds

| Organism/System | Substrate | Product(s) | Research Finding | Citation |

|---|---|---|---|---|

| Yarriowia lipolytica | 10-hydroxy-12-octadecanoic acid | 4-hydroxy-6-dodecenoic acid | Demonstrated multi-step bioconversion of a hydroxy fatty acid. | researchgate.net |

| Recombinant E. coli | Ferulic acid | Homoeriodictyol (~52 mg/L) | Showcased successful production of a methylated flavanone (B1672756) from a methylated precursor via an artificial biosynthetic pathway. | nih.gov |

| Recombinant E. coli | 4-methylcaffeic acid | Hesperetin (0.4 mg/L) | Proved the principle of using engineered microbes to produce scarce methylated compounds. | nih.gov |

Plant Cell Culture and Metabolic Engineering for Enhanced Production

Plant cell culture (PCC) represents a sustainable and controllable technology for producing valuable plant-derived natural products. nih.gov This platform is an attractive alternative to traditional agricultural sourcing, which can be limited by slow plant growth, geographical constraints, and variable compound concentrations. nih.gov For complex molecules like this compound, which originates from plants of the Hydnocarpus genus, PCC offers a promising avenue for consistent and scalable production. rjppd.org

The process begins with establishing sterile cultures from plant tissues (explants) like leaves or stems, which are induced to form an undifferentiated cell mass called a callus. dut.ac.zafrontiersin.org These calluses can then be transferred to a liquid medium to create a cell suspension culture, which can be scaled up in bioreactors for industrial production. nih.govnih.gov A key advantage of PCC is that it is independent of food production and reduces the need for agricultural resources like water. nih.gov

To boost the yield of target compounds, various strategies can be employed:

Elicitation: The addition of "elicitors" to the culture medium can trigger plant defense responses and stimulate the production of secondary metabolites. dut.ac.za Commonly used elicitors include methyl jasmonate and salicylic (B10762653) acid, which have been shown to increase the production of compounds like ginsenosides (B1230088) and phenolic compounds in various plant cell cultures. frontiersin.orgmdpi.com

Metabolic Engineering: This advanced approach involves modifying the genetic makeup of the plant cells to enhance specific metabolic pathways. nih.gov By upregulating key biosynthetic enzymes or downregulating competing pathways, the flux of carbon can be directed towards the synthesis of the desired product. nih.govnih.gov For example, metabolic engineering has been successfully used to increase the production of hyaluronic acid in Bacillus subtilis and hydrogen in E. coli, demonstrating the power of this technique to enhance yields significantly. nih.govnih.gov

While specific research on the production of this compound using these methods is not yet prevalent, the established success with other complex plant metabolites provides a strong rationale for its future application.

Table 2: General Strategies for Enhancing Natural Product Yield in Plant Cell Cultures

| Strategy | Description | Example Application | Potential Benefit for this compound | Citation |

|---|---|---|---|---|

| Cell Line Selection | Screening and selecting high-yielding cell lines from callus cultures. | Production of various secondary metabolites. | Isolation of a Hydnocarpus cell line with naturally high production of precursor fatty acids. | nih.gov |

| Medium Optimization | Adjusting nutrients, hormones, and sugar sources in the culture medium. | Optimizing biomass and bioactive compound synthesis in Acca sellowiana cultures. | Enhanced cell growth and precursor availability. | frontiersin.org |

| Elicitation | Using biotic or abiotic stressors (e.g., methyl jasmonate) to induce secondary metabolite production. | Increased phenolic compound production in feijoa cell cultures. | Stimulation of the biosynthetic pathway leading to hydnocarpic acid. | dut.ac.zafrontiersin.org |

| Metabolic Engineering | Genetic modification to redirect metabolic flux towards the target compound. | Increased hyaluronic acid production in B. subtilis by repressing competing pathways. | Overexpression of key enzymes in the fatty acid synthesis and methylation pathways. | nih.gov |

Nanotechnology Applications in this compound Research (e.g., Nanoformulations for Research Delivery)

Nanotechnology offers innovative tools to overcome challenges associated with the research and delivery of lipophilic compounds like this compound. nih.gov Given that this compound is a major component of Hydnocarpus wightiana (chaulmoogra) oil, research has focused on creating nanoformulations of the entire oil to improve its physical and biological properties for research purposes. researchgate.netresearchgate.net

A significant area of research is the development of nanohydrogels. One study reported the formulation of a Hydnocarpus wightiana oil-based nanohydrogel using a low-energy method. researchgate.net This nanohydrogel was created by including a gelling agent, a connective linker, and a cross-linker, which resulted in the internal micellar polymerization of a milky white emulsion. researchgate.net The resulting formulation consisted of nano-sized droplets with an average size of 103.6 nm and a negative surface charge. researchgate.net

Nanoformulations such as these provide several advantages for research delivery systems:

Increased Solubility and Stability: Herbal and lipophilic compounds often suffer from poor solubility and stability. researchgate.net Nanocarriers can encapsulate these compounds, protecting them from degradation and increasing their dispersion in aqueous research media. nih.govresearchgate.net

Enhanced Bioavailability: For in vitro and in vivo research models, nanoparticles can improve the uptake and bioavailability of the encapsulated compounds. nih.gov This is achieved by protecting the compound from premature metabolism and prolonging its circulation time. nih.gov

Controlled and Targeted Delivery: Nanoparticles can be designed for controlled release, which is particularly useful in research settings to maintain consistent exposure of cells or tissues to the compound. google.com Furthermore, the surface of nanoparticles can be functionalized to target specific cells or tissues. nih.gov

Different types of nanoparticles, including liposomes, micelles, solid lipid nanoparticles, and polymeric nanoparticles, have been successfully used as carriers for various phytochemicals, enhancing their utility in research. nih.govnih.gov The application of these technologies to this compound, primarily through the formulation of its parent oil, demonstrates a key strategy to facilitate its investigation in biological systems. researchgate.netresearchgate.net

Table 3: Characteristics of a Hydnocarpus wightiana Oil-Based Nanohydrogel

| Parameter | Finding | Implication for Research | Citation |

|---|---|---|---|

| Key Components | Hydnocarpus wightiana oil (containing this compound and methyl chaulmoograte), gelling agent, connective linker, cross-linker. | The formulation encapsulates the primary active fatty acid esters for delivery. | researchgate.net |

| Average Droplet Size | 103.6 nm | The nanoscale size can improve cellular interaction and uptake in research models. | researchgate.net |

| Surface Charge (Zeta Potential) | -17.6 mV | The negative charge contributes to the stability of the colloidal suspension, preventing aggregation. | researchgate.net |

| Formulation Type | Nanohydrogel | Provides a delivery system that can enhance solubility and stability of the oil's lipophilic components. | researchgate.netresearchgate.net |

Environmental and Ecological Research Aspects

Environmental Fate and Degradation Research

Specific research on the environmental fate and degradation pathways of methyl hydnocarpate is not extensively detailed in publicly available literature. However, its behavior can be inferred from its chemical structure as a fatty acid methyl ester (FAME) and its origin from vegetable oil. Vegetable oils are known for their biodegradability, low toxicity, and high flash points. researchgate.net The environmental fate of esters like this compound is generally governed by processes such as hydrolysis, biodegradation, and partitioning in soil and water.

General degradation processes for similar compounds include:

Biodegradation : As a fatty acid ester, this compound is expected to be readily biodegradable by microorganisms in soil and aquatic environments. researchgate.netsantos.com For instance, methyl acetate (B1210297), another methyl ester, is considered readily biodegradable. santos.com The primary route of dissipation for many organic compounds like methyl parathion (B1678463) in soil and water is microbial degradation. epa.gov

Hydrolysis : Esters can undergo hydrolysis, splitting into an alcohol (methanol) and a carboxylic acid (hydnocarpic acid), especially under acidic or basic conditions. epa.gov For example, methyl bromide degrades moderately through hydrolysis in both acidic and alkaline water. nc.gov

Partitioning : The lipophilic nature of this compound suggests it would have a tendency to adsorb to soil organic matter and sediment rather than remaining in water. santos.com However, its mobility would depend on various factors including soil type and water content.

Thermal Degradation : Studies on chaulmoogra oil, which contains this compound, have noted that in the context of rheological analysis, no degradation was observed within the specific temperature ranges studied. researchgate.net The thermal decomposition of vegetable oils typically occurs in steps corresponding to the breakdown of polyunsaturated, monounsaturated, and saturated fatty acids. researchgate.net

Table 1: Predicted Environmental Fate of this compound

| Environmental Process | Expected Behavior | Basis for Prediction |

|---|---|---|

| Biodegradation | Readily biodegradable | General property of vegetable oils and fatty acid esters. researchgate.netsantos.com |

| Hydrolysis | Susceptible to hydrolysis | Common reaction for esters, yielding alcohol and carboxylic acid. epa.gov |

| Soil Adsorption | Likely to adsorb to soil and sediment | Based on lipophilic nature and low water solubility. santos.com |

| Volatilization | Low to moderate | FAMEs have lower vapor pressure than smaller esters. santos.com |

Ecological Roles and Interactions in Natural Systems

The primary ecological role of this compound is rooted in the chemical defense mechanisms of its source plants, such as Hydnocarpus wightianus and Hydnocarpus pentandrus. researchgate.net These plants produce a unique profile of cyclopentenyl fatty acids, including hydnocarpic acid, which are esterified to form compounds like this compound. These substances are key components of the seed oil, known as chaulmoogra oil. researchgate.netresearchgate.net

The main ecological functions are:

Antimicrobial Defense : The extracts and isolated compounds from Hydnocarpus species exhibit a wide range of pharmacological activities, including antibacterial, antileprotic, and antitubercular properties. researchgate.net This strong antimicrobial action suggests that the primary ecological role of these cyclopentenyl fatty acids and their esters is to protect the seeds and the plant itself from pathogenic microorganisms. researchgate.net

Synergistic Interactions : The defensive properties of the oil may be enhanced by other compounds present in the plant. For example, the flavonolignan hydnocarpin (B1239555), also found in Hydnocarpus, is reported to potentiate the antimicrobial activity of other substances, suggesting a synergistic chemical defense system. researchgate.net

Allelochemical Potential : While not specifically documented for this compound, many plant secondary metabolites have allelopathic properties, inhibiting the growth of competing plant species. The biological activity of Hydnocarpus compounds suggests they could potentially play such a role in their native ecosystem. Volatile organic compounds (VOCs) produced by plants and microbes can act as important ecological signaling agents. frontiersin.org

Table 2: Known Biological Activities of Hydnocarpus Seed Oil Components Relevant to Ecological Roles

| Biological Activity | Implied Ecological Role | Source |

|---|---|---|

| Antibacterial | Defense against bacterial pathogens. | researchgate.net |

| Antileprotic | Specific defense against mycobacteria. | researchgate.net |

| Antitubercular | Defense against mycobacterial pathogens. | researchgate.net |

| Antifungal | Protection against fungal infections. | nih.gov |

| Anti-inflammatory | Potential role in response to wounding or infection. | researchgate.net |

Sustainable Sourcing and Production Research

The increasing demand for natural and sustainably sourced products has brought attention to the methods used to obtain and produce compounds like this compound.

Sustainable Sourcing

Sustainable sourcing involves acquiring materials in a manner that is economical, socially conscious, and environmentally sound. researchgate.net For this compound, this pertains to the harvesting of seeds from Hydnocarpus species, which are found in regions like the Western Ghats of India. researchgate.net

Principles : Key features of sustainable sourcing include ensuring long-term profitability while protecting biodiversity, mitigating risks in the supply chain, and creating synergistic value with local communities. basf.com It is a holistic approach that considers the environmental and social impacts of sourcing strategies. researchgate.net

Challenges and Opportunities : The sourcing of many medicinal plants faces challenges from habitat loss, climate change, and over-harvesting. researchgate.net Implementing sustainable practices, such as those seen in programs for castor or rambutan, can protect ecosystems and improve the livelihoods of local farmers and harvesters. basf.com This involves establishing globally accepted standards for cultivation and wild-crafting, ensuring fair trade, and maintaining transparency throughout the supply chain. researchgate.netbasf.com

Sustainable Production Research

Sustainable production, often guided by the principles of green chemistry, aims to develop efficient and environmentally benign synthesis methods. This compound is a fatty acid methyl ester (FAME), a class of compounds that includes biodiesel. Research into sustainable biodiesel production offers relevant models.

Green Catalysis : A promising area of research is the use of heterogeneous catalysts derived from biowaste for the transesterification of oils. researchgate.net For example, a catalyst synthesized from banana pseudostem ash has been used to achieve high conversion rates of waste cooking oil into FAMEs. researchgate.net This approach avoids the use of corrosive liquid catalysts and valorizes agricultural waste.

Renewable Feedstocks : The foundation of this compound is hydnocarpic acid from Hydnocarpus oil, a renewable feedstock. researchgate.net Research could focus on optimizing the cultivation of Hydnocarpus species or exploring alternative biological sources through metabolic engineering to ensure a stable and sustainable supply.

Process Optimization : Sustainable production also involves optimizing reaction conditions to reduce energy consumption and waste. This includes exploring non-thermal methods or highly efficient catalytic systems that operate under mild conditions.

Table 3: Comparison of Production Methods for Fatty Acid Methyl Esters

| Production Aspect | Conventional Method | Potential Sustainable Alternative |

|---|---|---|

| Catalyst | Homogeneous acids/bases (e.g., H₂SO₄, NaOH) | Heterogeneous catalysts from biowaste (e.g., calcined ash). researchgate.net |

| Feedstock | Virgin vegetable oils | Waste oils, non-food oils, or oils from sustainably cultivated plants. researchgate.net |

| Energy Input | Often requires high temperatures and pressures | Processes optimized for lower temperatures; use of highly active catalysts. |

| Waste Generation | Produces corrosive and difficult-to-recycle waste streams | Minimal waste; catalysts can be recycled; valorization of byproducts. researchgate.net |

Future Research Directions and Challenges

Advancements in Synthetic Biology for Methyl Hydnocarpate Production

The production of this compound has traditionally relied on the extraction of its precursor, hydnocarpic acid, from the seeds of trees of the Hydnocarpus genus. This method is subject to geographical and environmental variables, leading to inconsistencies in yield and purity. Synthetic biology offers a promising alternative for the sustainable and controlled production of this valuable compound.

Future research will likely focus on engineering microbial chassis, such as Saccharomyces cerevisiae or Escherichia coli, to produce cyclopentenyl fatty acids like hydnocarpic acid. nih.govmdpi.comfrontiersin.org This involves the heterologous expression of the necessary biosynthetic pathways from Hydnocarpus species. nih.gov Key challenges lie in identifying and characterizing the complete enzymatic machinery responsible for the formation of the unique cyclopentenyl ring structure. Metabolic engineering strategies will be crucial to optimize precursor supply, such as acetyl-CoA and malonyl-CoA, and to channel metabolic flux towards the desired product. mdpi.com Furthermore, synthetic biology tools like CRISPR-Cas9 can be employed to down-regulate competing metabolic pathways, thereby enhancing the yield of hydnocarpic acid. The engineered microbes could then be cultivated in bioreactors under controlled conditions, offering a scalable and sustainable source of hydnocarpic acid, which can be subsequently esterified to this compound.

Novel Mechanistic Insights through Advanced Omics Technologies

Understanding the precise molecular mechanisms by which this compound exerts its therapeutic effects is paramount for its future development. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for elucidating these complex biological interactions. frontiersin.orgnih.gov

Future investigations will likely employ these technologies to unravel the global effects of this compound on various cellular systems. For instance, transcriptomic and proteomic analyses of cells or tissues treated with this compound can reveal alterations in gene and protein expression profiles, respectively, pointing towards the signaling pathways and cellular processes modulated by the compound. frontiersin.org Metabolomic studies can identify changes in the cellular metabolic landscape, offering clues about the compound's mechanism of action and potential off-target effects. nih.gov The integration of multi-omics data will provide a holistic view of the biological system's response to this compound, enabling the identification of novel drug targets and biomarkers of efficacy. mdpi.com These approaches have the potential to uncover previously unknown mechanisms beyond its historical use, opening doors for new therapeutic applications.

Exploration of Undiscovered Pharmacological Potential in Preclinical Models

While the antimicrobial properties of hydnocarpic acid and its esters are well-documented, their full pharmacological spectrum remains largely unexplored. rsc.org Recent preclinical studies have begun to shed light on new therapeutic possibilities for these compounds.

A significant area of future research is the investigation of the anticancer properties of hydnocarpic acid and its derivatives. Studies have shown that novel triazole derivatives of hydnocarpic acid exhibit promising antiproliferative activity against certain cancer cell lines, such as non-small cell lung cancer (A549). scielo.brscielo.brresearchgate.net These derivatives have been observed to induce cell cycle arrest, indicating their potential as novel antineoplastic agents. scielo.brscielo.brresearchgate.net Further preclinical studies are warranted to explore the efficacy of this compound and other derivatives in various cancer models and to elucidate the underlying molecular mechanisms. Additionally, the anti-inflammatory and antinociceptive activities of the acid fraction of Carpotroche brasiliensis seed oil, which is rich in hydnocarpic acid, have been demonstrated in animal models, suggesting a potential role in pain and inflammation management. researchgate.net Future research should focus on isolating and evaluating the specific contribution of this compound to these effects and exploring its potential in chronic inflammatory conditions.

Development of Advanced Analytical Platforms for Complex Biological Matrices

The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic and pharmacodynamic studies. The development of advanced analytical platforms is essential to support this research.

Future efforts in this area will likely focus on the refinement and application of techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS). nih.govresearchgate.netnih.govcoresta.org These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and its metabolites. nih.govcoresta.org For instance, the development of a hydrophilic interaction liquid chromatography (HILIC)-MS/MS method could provide a rapid and robust platform for the targeted screening of free fatty acids, including hydnocarpic acid, without the need for complex derivatization. lcms.cz Furthermore, UPLC-QTOF-MS can be utilized for untargeted lipidomic profiling to identify novel biomarkers and to understand the metabolic fate of this compound in biological systems. researchgate.netnih.gov The establishment of validated analytical methods is a prerequisite for advancing the preclinical and potential clinical development of this compound.

Sustainable and Green Chemistry Approaches in Synthesis and Production

The chemical synthesis and production of this compound and other fatty acid esters are increasingly being viewed through the lens of sustainability and green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer reagents and solvents. rsc.orgrsc.org

Future research in this domain will focus on developing eco-friendly methods for the esterification of hydnocarpic acid to this compound. This includes the use of solid acid catalysts, which are reusable and can simplify product purification. ajgreenchem.com Solvent-free reaction conditions and the use of greener solvents are also key areas of investigation. rsc.org For instance, the direct transesterification of chaulmoogra oil using supercritical methanol (B129727) with carbon dioxide as a co-solvent has been explored as a green method for producing fatty acid methyl esters. rsc.org Additionally, enzymatic catalysis, using lipases, offers a mild and highly selective alternative to traditional chemical methods. The glycerolysis of chaulmoogra oil using heterogeneous base catalysts is another environmentally friendly approach to produce valuable polyols. researchgate.net The adoption of these green chemistry principles will not only make the production of this compound more sustainable but also economically viable. natureinbottle.comoand3.com

Q & A

Q. What are the challenges in correlating this compound’s in vitro antioxidant activity with therapeutic efficacy?

- Experimental Design : Perform parallel in vitro (e.g., DPPH radical scavenging) and in vivo assays (e.g., oxidative stress biomarkers in rodent models). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge bioavailability and activity .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.